molecular formula C16H15ClO3 B13804218 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- CAS No. 61888-61-7

3-Biphenylacetic acid, 4'-chloro-5-ethoxy-

Cat. No.: B13804218
CAS No.: 61888-61-7
M. Wt: 290.74 g/mol
InChI Key: QPIRXRZUKZBLNR-UHFFFAOYSA-N
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Description

Overview of Biphenyl-Based Organic Compounds in Chemical Research

Biphenyls are a foundational structural motif in organic chemistry, serving as crucial intermediates in the synthesis of a wide array of compounds. researchgate.net The biphenyl (B1667301) framework is not merely a passive scaffold; its torsional angle between the two phenyl rings influences the molecule's steric and electronic properties, as well as its chemical reactivity. researchgate.net Initially recognized for their use in producing polychlorinated biphenyls (PCBs), the application of biphenyl derivatives has expanded significantly. researchgate.net

Today, they are integral to the development of pharmaceuticals, agricultural products, and advanced materials like liquid crystals and fluorescent layers in organic light-emitting diodes (OLEDs). rsc.orgajgreenchem.com The versatility of the biphenyl structure allows for functionalization through various reactions such as halogenation, amination, and sulfonation, leading to a diverse range of derivatives with tailored properties. This adaptability has made biphenyls a subject of continuous interest in synthetic organic chemistry. rsc.org

Rationale for Investigating 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- within Organic Synthesis and Chemical Studies

The specific substitution pattern of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- provides a compelling basis for its investigation in organic synthesis. The presence of multiple functional groups—a carboxylic acid, a halogen, and an ether—offers several points for further chemical modification. The carboxylic acid group, in particular, enhances the polarity and hydrophilicity of molecules, which is a key consideration in drug design. ajgreenchem.com

The rationale for synthesizing and studying a molecule with this particular arrangement of substituents can be understood from a few key perspectives:

Combinatorial Chemistry and Library Synthesis: This compound can serve as a building block in the creation of a library of more complex molecules. The strategic placement of the chloro and ethoxy groups allows for systematic variations to explore structure-activity relationships.

Electronic and Steric Tuning: The 4'-chloro group acts as an electron-withdrawing group through induction, while the 5-ethoxy group is electron-donating through resonance. libretexts.org This electronic push-pull system across the biphenyl scaffold can be exploited to fine-tune the molecule's reactivity and its interactions with biological targets or other chemical species.

Structural Relationship to Related Biphenyl Carboxylic Acid Derivatives (Chemical Perspective)

From a chemical standpoint, 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- is a member of the broader family of biphenyl carboxylic acids. ajgreenchem.com Its core structure is biphenylacetic acid, which itself is related to other non-steroidal anti-inflammatory drugs (NSAIDs) like Fenbufen and its active metabolite, Felbinac (4-biphenylacetic acid). caymanchem.comchemicalbook.comnih.gov

The synthesis of such substituted biphenylacetic acids often involves modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method for forming the central biphenyl bond from appropriately substituted boronic acids and aryl halides. ajgreenchem.cominventivapharma.com

Chemical Properties and Data

Table 1: Properties of Core Chemical Structures

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Features
Biphenyl C₁₂H₁₀ 154.21 Aromatic hydrocarbon, starting material for many derivatives. wikipedia.org

Table 2: Characteristics of Substituent Groups

Substituent Chemical Formula Effect on Benzene Ring Positional Influence
Chloro -Cl Electron-withdrawing (inductive), deactivating, ortho-para directing. libretexts.org Influences acidity and potential for halogen bonding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61888-61-7

Molecular Formula

C16H15ClO3

Molecular Weight

290.74 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-ethoxyphenyl]acetic acid

InChI

InChI=1S/C16H15ClO3/c1-2-20-15-8-11(9-16(18)19)7-13(10-15)12-3-5-14(17)6-4-12/h3-8,10H,2,9H2,1H3,(H,18,19)

InChI Key

QPIRXRZUKZBLNR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Biphenylacetic Acid, 4 Chloro 5 Ethoxy

Historical and Modern Synthetic Approaches to Biphenylacetic Acid Scaffolds

Historically, the synthesis of biphenyl (B1667301) scaffolds often involved harsher methods such as the Ullmann reaction, which typically requires high temperatures and copper catalysis. While effective for certain substrates, these methods often suffer from limited functional group compatibility and lower yields compared to modern techniques.

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of biaryl compounds, including biphenylacetic acid scaffolds. ijpcsonline.comnobelprize.org The Suzuki-Miyaura coupling, first reported in 1979, has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad substrate scope, and high yields. musechem.commdpi.com This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of substituted biphenyls, making it the method of choice for constructing complex molecules like 3-Biphenylacetic acid, 4'-chloro-5-ethoxy-. rsc.orgarkat-usa.org

Other modern methods for forming the acetic acid side chain include the Willgerodt-Kindler reaction, which can convert an aryl ketone to the corresponding thioamide, followed by hydrolysis to the carboxylic acid. wikipedia.orgorganic-chemistry.orgmsu.edu This method provides a way to introduce the acetic acid moiety after the biphenyl core has been assembled.

MethodDescriptionAdvantagesDisadvantages
Ullmann Reaction Copper-catalyzed coupling of two aryl halides.Useful for symmetrical biphenyls.Requires high temperatures, often has lower yields.
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.Mild conditions, high yields, broad functional group tolerance.Requires synthesis of organoboron reagents.
Willgerodt-Kindler Reaction Conversion of an aryl ketone to a thioamide, followed by hydrolysis to a carboxylic acid.Useful for introducing the acetic acid side chain.Can require harsh conditions for hydrolysis.

Detailed Analysis of Precursor Synthesis and Functional Group Introduction

A plausible retrosynthetic analysis of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- suggests a Suzuki-Miyaura coupling between two key precursors: a substituted bromo-ethoxyphenylacetic acid derivative and 4-chlorophenylboronic acid.

The central biphenyl core of the target molecule is strategically assembled via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the precise connection of two distinct aryl fragments. The chosen precursors for this key step are 3-bromo-5-ethoxyphenylacetic acid and 4-chlorophenylboronic acid. The palladium catalyst, typically in its Pd(0) oxidation state, facilitates the coupling process. A variety of palladium sources can be used, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand. acs.org The reaction is carried out in the presence of a base, such as sodium carbonate or potassium phosphate (B84403), and in a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene (B28343) with water.

The ethoxy group is introduced early in the synthesis of the brominated precursor. A common and effective method for this transformation is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of a phenol, in this case, 3,5-dibromophenol, with a base such as sodium hydride or potassium carbonate to form the corresponding phenoxide. The resulting phenoxide then acts as a nucleophile, attacking an ethylating agent like ethyl iodide or diethyl sulfate (B86663) to form the desired ether, 1,3-dibromo-5-ethoxybenzene (B595895). This reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetone.

The chloro substituent is introduced via one of the key coupling partners, 4-chlorophenylboronic acid. The synthesis of this precursor can be achieved through several methods. A common laboratory-scale preparation involves the reaction of 4-chlorobromobenzene with magnesium to form the Grignard reagent, which is then reacted with a trialkyl borate (B1201080), followed by acidic workup to yield the desired boronic acid.

There are several viable strategies for the introduction of the acetic acid side chain onto the 3-bromo-5-ethoxybenzene core. One approach is through the Willgerodt-Kindler reaction. synarchive.comchemicalbook.com This would involve first acylating 1,3-dibromo-5-ethoxybenzene to form the corresponding acetophenone (B1666503). The acetophenone is then heated with sulfur and a secondary amine, such as morpholine, to form a thioamide, which upon subsequent hydrolysis with acid or base, yields the phenylacetic acid.

An alternative and often more direct route involves the formation of a Grignard reagent from 1,3-dibromo-5-ethoxybenzene. Due to the presence of two bromine atoms, a selective monolithiation can be challenging. However, under carefully controlled conditions, it is possible to form the Grignard reagent at one of the bromine positions. This organometallic intermediate can then be carboxylated by reacting it with solid carbon dioxide (dry ice), followed by an acidic workup to produce 3-bromo-5-ethoxybenzoic acid. masterorganicchemistry.comyoutube.comyoutube.comgoogle.comyoutube.com The benzoic acid can then be converted to the desired acetic acid derivative through standard homologation procedures, such as conversion to the benzyl (B1604629) alcohol, then to the benzyl chloride, followed by cyanation and hydrolysis.

A more direct approach to the acetic acid side chain could involve a Grignard reaction with a suitable electrophile, or a palladium-catalyzed cross-coupling with a reagent that can be readily converted to the acetic acid moiety. For the purpose of this detailed analysis, we will consider the carboxylation of a Grignard reagent followed by homologation as a representative method.

Investigation of Key Reaction Steps and Mechanistic Pathways

The cornerstone of this synthetic strategy is the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle is generally understood to proceed through three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-5-ethoxyphenylacetic acid derivative, forming a Pd(II) intermediate. libretexts.orgyonedalabs.commt.com

Transmetalation: The organoboron species (4-chlorophenylboronic acid) reacts with the Pd(II) complex. The base present in the reaction mixture activates the boronic acid, facilitating the transfer of the 4-chlorophenyl group from boron to palladium. organic-chemistry.orgyonedalabs.com

Reductive Elimination: The two organic ligands on the palladium center (the 4-chlorophenyl group and the substituted ethoxyphenylacetic acid group) couple and are eliminated from the palladium, forming the desired carbon-carbon bond of the biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyonedalabs.commt.com

The Williamson ether synthesis proceeds via a classic Sₙ2 mechanism. The phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of the ethylating agent, displacing the leaving group (e.g., iodide) in a single concerted step.

The formation of the acetic acid side chain via the Willgerodt-Kindler reaction involves a complex rearrangement mechanism. wikipedia.org It is believed to proceed through the formation of an enamine from the acetophenone, which then reacts with sulfur. A series of rearrangements and migrations of the sulfur and nitrogen-containing functional groups along the alkyl chain ultimately leads to the formation of the terminal thioamide.

The carboxylation of a Grignard reagent is a nucleophilic addition reaction. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide. The resulting carboxylate salt is then protonated during the acidic workup to yield the carboxylic acid.

ReactionKey ReagentsMechanism TypeIntermediate Species
Suzuki-Miyaura Coupling Pd catalyst, base, aryl halide, arylboronic acidCatalytic cyclePd(0) and Pd(II) complexes
Williamson Ether Synthesis Base, phenol, alkyl halideSₙ2Phenoxide ion
Willgerodt-Kindler Reaction Sulfur, amine, aryl ketoneRearrangementEnamine, thioamide
Grignard Carboxylation Grignard reagent, CO₂, acidNucleophilic additionCarboxylate salt

Suzuki-Miyaura Cross-Coupling or Similar Biphenyl Bond-Forming Reactions

The cornerstone of the synthesis of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- is the construction of the biphenyl framework. The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for this purpose, offering high yields and tolerance to a wide range of functional groups. tcichemicals.com This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.

A plausible Suzuki-Miyaura coupling strategy for this synthesis would involve the reaction of a (3-bromo-5-ethoxyphenyl)acetic acid derivative with (4-chlorophenyl)boronic acid. The choice of catalyst, base, and solvent is critical for the success of this reaction.

Catalyst Systems:

Palladium(0) complexes: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst.

Palladium(II) complexes: Palladium(II) acetate [Pd(OAc)₂] or palladium(II) chloride [PdCl₂] can be used in combination with phosphine ligands such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands like XPhos, which can improve catalytic activity, particularly for challenging couplings. nih.gov

Bases: A variety of inorganic bases are employed to facilitate the transmetalation step. Common choices include:

Potassium carbonate (K₂CO₃)

Sodium carbonate (Na₂CO₃)

Potassium phosphate (K₃PO₄) nih.gov

Solvents: The reaction is typically carried out in a mixture of an organic solvent and an aqueous solution of the base. Suitable organic solvents include:

Toluene

Dioxane

Tetrahydrofuran (THF)

A representative reaction is shown below:

Optimization of the reaction conditions, including temperature and reaction time, is crucial for maximizing the yield of the desired biphenyl product. nih.gov

ParameterConditionEffect on Reaction
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/XPhosChoice of catalyst and ligand can significantly impact yield and reaction rate.
Base K₂CO₃, K₃PO₄The strength and solubility of the base influence the activation of the boronic acid.
Solvent Toluene/Water, Dioxane/WaterAffects the solubility of reactants and catalyst, and the reaction temperature.
Temp. 80-110 °CHigher temperatures generally increase the reaction rate.

Etherification Reactions

The introduction of the ethoxy group at the 5-position of the biphenyl scaffold is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this synthetic route, a precursor molecule containing a hydroxyl group at the desired position is treated with an ethylating agent in the presence of a base.

A feasible approach would be the etherification of a (3-bromo-5-hydroxyphenyl)acetic acid derivative with an ethylating agent like ethyl iodide or diethyl sulfate.

Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Suitable bases include:

Potassium carbonate (K₂CO₃)

Sodium hydride (NaH)

Solvent: An aprotic polar solvent is typically used to facilitate the reaction. Common choices are:

Acetone

Dimethylformamide (DMF)

The general reaction is as follows:

where X is a leaving group such as I or OSO₂OC₂H₅.

ReagentRoleCommon Examples
Ethylating Agent Provides the ethyl groupEthyl iodide, Diethyl sulfate
Base Deprotonates the hydroxyl groupK₂CO₃, NaH
Solvent Reaction mediumAcetone, DMF

Halogenation Strategies

The introduction of the chloro group at the 4'-position of the biphenyl ring can be accomplished through several methods. If a precursor without the 4'-chloro substituent is used in the Suzuki-Miyaura coupling, a subsequent halogenation step is necessary. However, a more convergent approach involves using a starting material that already contains the chloro substituent, such as (4-chlorophenyl)boronic acid.

If direct chlorination of the biphenyl ring is required, electrophilic aromatic substitution can be employed. However, this method can lead to issues with regioselectivity, potentially yielding a mixture of isomers. The presence of the acetic acid side chain and the ethoxy group will direct the incoming electrophile, but achieving exclusive chlorination at the 4'-position can be challenging.

Directed ortho-metalation followed by reaction with a chlorine source is a more controlled but also more complex strategy. This involves using a directing group to deprotonate the ortho position, followed by quenching with an electrophilic chlorine source like N-chlorosuccinimide (NCS). organic-chemistry.org Given the complexity, the use of a pre-chlorinated starting material in the cross-coupling reaction is generally the preferred and more efficient strategy.

Carboxylation and Side-Chain Elongation Reactions

The acetic acid moiety can be introduced at various stages of the synthesis. One common method is to start with a precursor that already contains a functional group that can be converted to the acetic acid side chain.

Willgerodt-Kindler Reaction: This reaction can be used to convert an aryl methyl ketone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid. thieme-connect.dewikipedia.orgorganic-chemistry.org For instance, a 3-acetyl-4'-chloro-5-ethoxybiphenyl intermediate could be subjected to the Willgerodt-Kindler reaction. This method involves heating the ketone with sulfur and a secondary amine, such as morpholine, followed by hydrolysis. thieme-connect.dewikipedia.orgorganic-chemistry.org

Arndt-Eistert Homologation: This is a classic method for the one-carbon homologation of a carboxylic acid. organic-chemistry.orgnrochemistry.comyoutube.comwikipedia.orgchem-station.com If a 4'-chloro-5-ethoxy-3-biphenylcarboxylic acid were available, it could be converted to its acid chloride, reacted with diazomethane (B1218177) to form a diazoketone, and then rearranged in the presence of a silver catalyst and water to yield the desired 3-biphenylacetic acid derivative. organic-chemistry.orgnrochemistry.comyoutube.comwikipedia.orgchem-station.com However, the use of diazomethane, which is toxic and explosive, makes this route less favorable for large-scale synthesis.

A more straightforward approach involves utilizing a starting material that already possesses the acetic acid side chain or a precursor to it, such as an ester or nitrile, which can be hydrolyzed in the final step. google.com For example, the Suzuki-Miyaura coupling can be performed on a substrate like ethyl (3-bromo-5-ethoxyphenyl)acetate, directly yielding the ester of the final product, which is then hydrolyzed.

Hydrolysis of the Ester: The final step in a synthesis that produces the ester of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- is the hydrolysis of the ester to the free carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. google.com

Optimization of Synthetic Routes

Yield Enhancement Strategies

For the Suzuki-Miyaura Coupling:

Ligand Selection: The use of bulky, electron-rich phosphine ligands can significantly improve the efficiency of the palladium catalyst, leading to higher yields and faster reaction times.

Base and Solvent Screening: A systematic screening of different bases and solvent systems can identify the optimal conditions for the specific substrates used. nih.gov

Control of Reaction Temperature: Precise temperature control is essential to balance reaction rate and prevent catalyst decomposition or side reactions.

For Etherification and Hydrolysis:

Reaction Time and Temperature: Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help determine the optimal reaction time to ensure complete conversion without product degradation.

Stoichiometry of Reagents: Using a slight excess of the ethylating agent in the Williamson ether synthesis can drive the reaction to completion. Similarly, ensuring a sufficient excess of base is used for complete hydrolysis of the ester is important.

Purity Improvement Methodologies

Achieving high purity of the final compound is critical. Several techniques can be employed throughout the synthesis and in the final purification step.

Purification of Intermediates: Purifying the intermediates at each stage of the synthesis can prevent the accumulation of impurities that may be difficult to remove from the final product. Common methods include column chromatography and recrystallization.

Recrystallization of the Final Product: Recrystallization is a powerful technique for purifying solid organic compounds. illinois.edumt.com The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble. For biphenylcarboxylic acids, solvent systems such as aqueous ethanol (B145695) or benzene/petroleum ether have been used. reddit.comma.edu

Chromatographic Purification: If recrystallization is not effective, column chromatography can be used to separate the desired product from impurities. nih.gov Reversed-phase chromatography can be particularly useful for purifying polar, ionizable compounds like carboxylic acids, often using a pH-adjusted mobile phase to control the ionization state of the compound. biotage.com

Purification MethodPrincipleApplication
Recrystallization Difference in solubility of the compound and impurities in a given solvent at different temperatures. mt.comPurification of the final solid product and solid intermediates. illinois.edu
Column Chromatography Differential partitioning of components between a stationary phase and a mobile phase. nih.govSeparation of intermediates and final product from reaction byproducts and unreacted starting materials.

Sustainable Chemistry Principles in Synthesis of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy-

The application of sustainable chemistry principles, particularly the tenets of green chemistry, is crucial in modern synthetic methodologies to minimize environmental impact and enhance efficiency. While specific synthetic routes for 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- are not extensively detailed in publicly available literature, the principles of green chemistry can be applied to a plausible synthesis based on common reactions for analogous biphenylacetic acid derivatives. A potential synthetic strategy could involve a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by functional group manipulations to introduce the acetic acid and ethoxy moieties.

The evaluation of the sustainability of such a synthetic route involves the use of various green chemistry metrics. These metrics provide a quantitative assessment of how environmentally friendly a chemical process is. Key metrics include Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI).

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. The calculation is as follows:

AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

A higher atom economy indicates a more efficient reaction with less waste generation. For instance, addition and rearrangement reactions have a 100% atom economy, while substitution and elimination reactions generate by-products, leading to lower atom economies.

E-Factor provides a measure of the total waste generated in a chemical process. It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-Factor is indicative of a greener process. The E-Factor considers all waste streams, including reaction by-products, solvent losses, and process aids.

Process Mass Intensity (PMI) is a comprehensive metric that reflects the total mass of materials used to produce a certain amount of product. It is calculated as:

PMI = Total Mass of Inputs (kg) / Mass of Product (kg)

The inputs include reactants, solvents, reagents, and process water. A lower PMI value signifies a more sustainable and efficient process. The ACS Green Chemistry Institute Pharmaceutical Roundtable has been instrumental in promoting the use of metrics like PMI to drive more sustainable practices in the pharmaceutical industry. acsgcipr.org

To illustrate the application of these metrics, a hypothetical two-step synthesis of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- is considered.

Hypothetical Synthetic Step & Green Chemistry Metrics

MetricFormulaIdeal ValueSignificance in Synthesis of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy-
Atom Economy (AE) (MW of product / Σ MW of reactants) x 100%100%A high AE in the Suzuki-Miyaura coupling step would mean a greater incorporation of atoms from the boronic acid and the aryl halide into the biphenyl structure.
E-Factor Total waste (kg) / Product (kg)0A low E-Factor would indicate minimal generation of by-products and waste from solvents and reagents used in the synthesis and purification steps.
Process Mass Intensity (PMI) Total mass input (kg) / Product (kg)1A low PMI would reflect an efficient use of all materials, including reactants, solvents, and catalysts, throughout the entire process of synthesizing the final compound.

In the context of synthesizing 3-Biphenylacetic acid, 4'-chloro-5-ethoxy-, applying green chemistry principles would involve:

Catalysis: Utilizing highly efficient and recyclable catalysts, such as palladium-based catalysts for the Suzuki-Miyaura coupling, to minimize waste and energy consumption.

Solvent Selection: Employing greener solvents, such as water or bio-derived solvents, and minimizing the total volume of solvent used.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Waste Reduction: Designing the synthesis to minimize the formation of by-products and developing efficient purification methods that reduce solvent usage.

By focusing on these principles and quantitatively assessing the process with green chemistry metrics, the synthesis of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- can be designed to be more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization of 3 Biphenylacetic Acid, 4 Chloro 5 Ethoxy

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes several key reactions, including esterification, amidation, and reduction. These transformations are fundamental in modifying the compound's polarity, solubility, and potential for further chemical coupling.

Esterification Reactions for Chemical Modification

Esterification of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- can be achieved through various methods, most commonly via Fischer esterification or by conversion to an acyl halide followed by reaction with an alcohol. Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with an alcohol in the presence of a base, such as pyridine (B92270) or triethylamine, to afford the corresponding ester in high yield. This method is often preferred for its faster reaction rates and irreversibility.

Table 1: Representative Esterification Reactions of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy-

AlcoholReagent/CatalystProduct
Methanol (B129727)H₂SO₄ (cat.)Methyl (4'-chloro-5-ethoxy-[1,1'-biphenyl]-3-yl)acetate
Ethanol (B145695)SOCl₂, PyridineEthyl (4'-chloro-5-ethoxy-[1,1'-biphenyl]-3-yl)acetate
IsopropanolDCC, DMAPIsopropyl (4'-chloro-5-ethoxy-[1,1'-biphenyl]-3-yl)acetate

Note: DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) are reagents used in Steglich esterification, another common method.

Amidation and Peptide Coupling Analogs (as synthetic intermediates, not biological)

The carboxylic acid can be converted to amides through reaction with amines. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides like DCC or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive such as HOBt (Hydroxybenzotriazole) to suppress side reactions and improve yields.

The activated carboxylic acid forms a highly reactive intermediate that readily reacts with a primary or secondary amine to form the corresponding amide. This methodology is analogous to peptide bond formation in biochemistry and is a powerful tool for creating complex molecules.

Table 2: Synthesis of Amide Derivatives

AmineCoupling ReagentsProduct
AmmoniaEDC, HOBt2-(4'-chloro-5-ethoxy-[1,1'-biphenyl]-3-yl)acetamide
DiethylamineDCC2-(4'-chloro-5-ethoxy-[1,1'-biphenyl]-3-yl)-N,N-diethylacetamide
Aniline (B41778)SOCl₂, Et₃N2-(4'-chloro-5-ethoxy-[1,1'-biphenyl]-3-yl)-N-phenylacetamide

Reduction to Alcohols or Aldehydes

The carboxylic acid group can be reduced to a primary alcohol or, with more difficulty, to an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce a carboxylic acid to the corresponding primary alcohol, 2-(4'-chloro-5-ethoxy-[1,1'-biphenyl]-3-yl)ethanol. The reaction is usually carried out in an anhydrous ether solvent, followed by an aqueous workup.

Selective reduction to the aldehyde, 2-(4'-chloro-5-ethoxy-[1,1'-biphenyl]-3-yl)acetaldehyde, is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation often requires a multi-step procedure, such as conversion of the carboxylic acid to a Weinreb amide followed by reduction with a milder reducing agent like diisobutylaluminium hydride (DIBAL-H).

Reactions at the Biphenyl (B1667301) Core

The biphenyl core of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- is susceptible to electrophilic aromatic substitution. The existing substituents on the two phenyl rings direct the position of incoming electrophiles.

Electrophilic Aromatic Substitution Patterns

The directing effects of the substituents on the biphenyl system determine the regioselectivity of electrophilic aromatic substitution reactions.

Ring A (substituted with ethoxy and acetic acid groups):

The ethoxy group (-OEt) is a strong activating group and an ortho, para-director due to its electron-donating resonance effect.

The acetic acid group (-CH₂COOH) is a weakly deactivating group and a meta-director due to its inductive electron-withdrawing effect.

Ring B (substituted with a chloro group):

The chloro group (-Cl) is a deactivating group but an ortho, para-director due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects.

Considering the combined effects, electrophilic substitution is most likely to occur on the more activated Ring A, directed by the powerful ethoxy group to the positions ortho and para to it. The position para to the ethoxy group is already substituted, so substitution is favored at the ortho positions.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

ElectrophileReagentsPredicted Major Product
NO₂⁺HNO₃, H₂SO₄3-(4'-chloro-5-ethoxy-2-nitro-[1,1'-biphenyl]-3-yl)acetic acid
Br⁺Br₂, FeBr₃3-(2-bromo-4'-chloro-5-ethoxy-[1,1'-biphenyl]-3-yl)acetic acid
R-C=O⁺RCOCl, AlCl₃3-(2-acyl-4'-chloro-5-ethoxy-[1,1'-biphenyl]-3-yl)acetic acid

Functional Group Interconversions on the Biphenyl System

The biphenyl system of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- serves as a scaffold for various functional group interconversions. While the aromatic rings are generally stable, they can undergo electrophilic substitution reactions, although the substitution pattern is directed by the existing activating (ethoxy) and deactivating (chloro, acetic acid) groups. Beyond substitution on the rings, the primary focus of functional group interconversion lies in the modification of the acetic acid side chain.

The carboxylic acid moiety is a versatile handle for a wide array of chemical transformations. Standard organic reactions can be employed to convert the carboxylic acid into other functional groups, thereby altering the molecule's chemical properties. For instance, reduction of the carboxylic acid would yield the corresponding alcohol, 2-(4'-chloro-5-ethoxy-[1,1'-biphenyl]-3-yl)ethanol. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LAH) in an ethereal solvent.

Conversely, the carboxylic acid can be converted into an acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is a highly reactive intermediate that can be readily converted to a variety of other functional groups, including amides, esters, and ketones. The formation of amides, through reaction with primary or secondary amines, is a particularly common derivatization for structure-activity relationship studies.

Another important interconversion is the Curtius or Schmidt rearrangement of an acyl azide, derived from the carboxylic acid, to form an amine. This would provide access to 1-(4'-chloro-5-ethoxy-[1,1'-biphenyl]-3-yl)methanamine, introducing a basic nitrogen atom into the molecule. These transformations are summarized in the table below.

Table 1: Potential Functional Group Interconversions of the Acetic Acid Side Chain

Starting Functional GroupReagent(s)Product Functional Group
Carboxylic AcidLiAlH₄Alcohol
Carboxylic AcidSOCl₂ or (COCl)₂Acyl Chloride
Acyl ChlorideRNH₂ or R₂NHAmide
Carboxylic Acid1. SOCl₂ 2. NaN₃ 3. Δ, H₂OAmine (via rearrangement)

Transformations of the Ethoxy and Chloro Substituents

The ethoxy and chloro groups on the biphenyl rings are also amenable to specific chemical transformations, further expanding the range of possible derivatives.

The ethoxy group, an ether linkage to the biphenyl core, can be cleaved under harsh acidic conditions. libretexts.orgwikipedia.orgmasterorganicchemistry.com Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can lead to the cleavage of the aryl-oxygen bond, yielding the corresponding phenol, 3-(4-chlorophenyl)-5-hydroxyphenylacetic acid. libretexts.orgwikipedia.org This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an SN2 manner. wikipedia.orgmasterorganicchemistry.com

Alternatively, Lewis acids such as boron tribromide (BBr₃) are also effective for the cleavage of aryl ethers, often under milder conditions than protic acids. This transformation is valuable for unmasking a phenolic hydroxyl group, which can then be used for further functionalization, such as esterification or etherification with different alkyl groups.

Modification of the ethoxy group without cleavage is less common but could involve reactions on the ethyl chain if appropriate activating groups were present. However, the primary reactivity of this group is its cleavage to the corresponding phenol.

The chloro substituent on the biphenyl ring is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. nih.govuwindsor.caresearchgate.net Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, significant advances in catalyst design, particularly the use of bulky, electron-rich phosphine (B1218219) ligands, have made their use in cross-coupling reactions routine. nih.govuwindsor.ca

Common palladium-catalyzed reactions that could be applied to the 4'-chloro position include:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid or ester to form a new carbon-carbon bond, leading to more complex biaryl or styrenyl derivatives. chemicalbook.com

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond, yielding aniline derivatives.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Stille Coupling: Reaction with an organostannane reagent.

These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the late-stage modification of the biphenyl scaffold.

Halogen exchange reactions offer another route to modify the chloro substituent. While direct conversion of a chloro to a bromo or iodo group (an aromatic Finkelstein-type reaction) can be challenging, metal-catalyzed methods have been developed. rsc.orgfrontiersin.orgnih.govrsc.orgacs.org For example, nickel or copper catalysts can facilitate the exchange of an aryl chloride for an iodide using an iodide salt. nih.govacs.org Converting the chloro group to the more reactive iodo group can be advantageous for subsequent cross-coupling reactions that may not proceed efficiently with the aryl chloride.

Synthesis and Characterization of Novel Chemical Derivatives (Focus on chemical synthesis, not biological testing)

The synthesis of novel derivatives of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- is crucial for exploring structure-reactivity relationships and for the development of new chemical entities.

The preparation of chemically modified analogs would involve the strategic application of the reactions described in the preceding sections. A systematic approach to generating a library of analogs could involve:

Modification of the Carboxylic Acid: A series of amides and esters with varying steric and electronic properties could be synthesized from the acyl chloride intermediate.

Modification at the 4'-Position: A variety of substituents could be introduced at the 4'-position via palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling with different arylboronic acids would generate a library of terphenyl derivatives.

Modification of the Ethoxy Group: Cleavage of the ethoxy group to the phenol, followed by re-alkylation with a range of alkyl halides, would produce a series of ether analogs.

The synthesis of these new compounds would be followed by thorough characterization using modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for confirming the structure of the new derivatives. Mass spectrometry (MS) would be used to determine the molecular weight and confirm the elemental composition. Infrared (IR) spectroscopy would be useful for identifying the presence of key functional groups, such as the carbonyl stretch in amides and esters.

Table 2: Exemplary Synthetic Strategies for Novel Analogs

Target Analog TypeKey ReactionStarting MaterialKey Reagents
Amide DerivativesAmidation3-Biphenylacetic acid, 4'-chloro-5-ethoxy-1. SOCl₂ 2. R₂NH
Terphenyl DerivativesSuzuki Coupling3-Biphenylacetic acid, 4'-chloro-5-ethoxy-Ar-B(OH)₂, Pd catalyst, base
Ether AnalogsEther Cleavage & Re-alkylation3-Biphenylacetic acid, 4'-chloro-5-ethoxy-1. HBr or BBr₃ 2. R-X, base

Exploration of Isomeric Forms and Stereoisomers (if applicable to synthetic routes)

Substituted biphenyls can exhibit a form of stereoisomerism known as atropisomerism. quora.compharmaguideline.com This occurs when rotation around the single bond connecting the two aryl rings is hindered due to steric hindrance from bulky ortho substituents. quora.compharmaguideline.com In the case of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy-, the substituents are not in the ortho positions relative to the biphenyl linkage. Therefore, atropisomerism is not expected in this specific compound.

However, if synthetic routes to derivatives introduce bulky groups at the ortho positions (2, 2', 6, or 6'), the potential for atropisomerism would need to be considered. For example, if a synthetic strategy involved the coupling of a 2,3-disubstituted phenyl ring with a 4-chlorophenyl ring, the resulting product could potentially exist as a pair of atropisomers. The synthesis of such isomers would likely result in a racemic mixture, which could potentially be separated by chiral chromatography. The characterization of these stereoisomers would require specialized techniques, such as chiral High-Performance Liquid Chromatography (HPLC) and measurement of optical rotation.

Furthermore, the synthesis of positional isomers, where the substituents are located at different positions on the biphenyl rings, would lead to a different set of chemical and physical properties. For instance, the synthesis of the 2-biphenylacetic acid or 4-biphenylacetic acid isomers with the same substitution pattern would be expected to have different reactivity profiles.

Advanced Spectroscopic and Analytical Investigations of 3 Biphenylacetic Acid, 4 Chloro 5 Ethoxy

Elucidation of Molecular Structure using High-Resolution Spectroscopy

The definitive determination of the molecular structure of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- would rely on a combination of high-resolution spectroscopic methods. Each technique provides unique insights into the molecular framework, connectivity, and functional groups.

Advanced NMR Spectroscopy (e.g., 2D-NMR techniques, Solid-State NMR for polymorphs if relevant)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of organic molecules in solution and the solid state.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra would provide foundational information regarding the chemical environment of hydrogen and carbon atoms, respectively. The expected chemical shifts, signal integrations, and coupling patterns would offer initial clues to the arrangement of the biphenyl (B1667301) rings, the ethoxy group, and the acetic acid moiety.

2D-NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be required.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks within the individual aromatic rings and the ethyl group of the ethoxy substituent.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the substituted phenyl rings and linking the acetic acid side chain to the correct position on the biphenyl scaffold.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the through-space proximity of protons, aiding in the determination of the preferred conformation of the molecule.

Solid-State NMR (SSNMR): In the event that 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- exhibits polymorphism (the ability to exist in multiple crystalline forms), solid-state NMR would be an invaluable tool. SSNMR can distinguish between different polymorphs by detecting subtle variations in the chemical shifts and relaxation times of nuclei within the solid lattice, providing information on the local molecular environment and packing.

Despite the utility of these techniques, no specific ¹H, ¹³C, or advanced 2D-NMR data for 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- are currently available in the public domain.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and elucidating the fragmentation pathways of a molecule.

Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₆H₁₅ClO₃ for the neutral molecule). This would serve as a primary confirmation of the compound's identity.

Fragmentation Analysis: Techniques such as electron ionization (EI) or collision-induced dissociation (CID) would be used to fragment the molecule. The resulting fragmentation pattern provides a "fingerprint" that can be analyzed to deduce the structure of the molecule. Expected fragmentation pathways for 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- would likely involve cleavage of the acetic acid side chain (loss of -COOH or -CH₂COOH), fragmentation of the ethoxy group, and potentially cleavage of the bond connecting the two phenyl rings.

A search of mass spectrometry databases did not yield any high-resolution or standard mass spectra for this specific compound.

Infrared and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing information about the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- would be expected to show characteristic absorption bands for the following functional groups:

A broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹).

A strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

C-O stretching vibrations from the carboxylic acid and the ethoxy group (in the 1000-1300 cm⁻¹ region).

C-H stretching vibrations from the aromatic rings and the aliphatic portions of the molecule (around 2850-3100 cm⁻¹).

Aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region).

A C-Cl stretching vibration (typically in the 600-800 cm⁻¹ range).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-C backbone stretches would likely be strong in the Raman spectrum.

No experimentally obtained IR or Raman spectra for 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- have been reported in the literature.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive proof of the molecular structure and offer insights into its packing and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

An X-ray crystallographic study would reveal how molecules of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- are arranged in the crystal lattice. Key aspects to be analyzed would include:

Hydrogen Bonding: The carboxylic acid functional group is a strong hydrogen bond donor and acceptor. It would be expected to form hydrogen-bonded dimers with neighboring molecules, a common motif for carboxylic acids in the solid state.

π-π Stacking: The aromatic biphenyl system could participate in π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align.

Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.

Polymorphism and Crystallization Studies

Polymorphism is a critical consideration for pharmaceutical and materials science applications. Different crystalline forms of the same compound can exhibit distinct physical properties.

Polymorph Screening: A systematic crystallization study, using a variety of solvents and conditions (e.g., temperature, evaporation rate), would be necessary to screen for potential polymorphs of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy-.

Structural Characterization of Polymorphs: If different polymorphs were discovered, single-crystal and powder X-ray diffraction would be used to determine their distinct crystal structures and packing arrangements.

Currently, there are no published crystallographic data or polymorphism studies for 3-Biphenylacetic acid, 4'-chloro-5-ethoxy-.

Development of Sophisticated Analytical Methods for Purity Assessment and Quantification in Chemical Systems

The rigorous characterization of any chemical compound is fundamental to ensuring its quality, consistency, and reliability for research and development purposes. For a complex molecule such as 3-Biphenylacetic acid, 4'-chloro-5-ethoxy-, a suite of advanced analytical techniques is necessary for comprehensive purity assessment and quantification. The development of these methods focuses on achieving high selectivity, sensitivity, and accuracy to detect and quantify not only the principal compound but also any process-related impurities or degradation products. lcms.czlcms.cz The following sections detail the application of key chromatographic and spectroscopic techniques tailored for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in the pharmaceutical and chemical industries. lcms.cz For a non-volatile, UV-active compound like 3-Biphenylacetic acid, 4'-chloro-5-ethoxy-, a stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed. The primary goal is to separate the main component from all potential impurities. pensoft.net

Method development would involve a systematic screening of columns, mobile phases, and detector settings to achieve optimal separation. A common starting point is a C18 column, which provides excellent retention for non-polar to moderately polar compounds. The mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the ionization of the carboxylic acid group and an organic modifier like acetonitrile (B52724) or methanol (B129727) to elute the compounds. pensoft.net Gradient elution is often preferred over isocratic elution for impurity profiling as it allows for the separation of compounds with a wide range of polarities within a reasonable timeframe.

Detection is typically performed using a UV-Vis detector, specifically a photodiode array (PDA) detector, which can monitor multiple wavelengths simultaneously and provide spectral data to aid in peak identification and purity assessment. The detection wavelength would be set at an absorption maximum (λmax) of the biphenyl chromophore to ensure high sensitivity.

Table 1: Illustrative RP-HPLC Method Parameters for 3-Biphenylacetic acid, 4'-chloro-5-ethoxy-

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA Detector at 230 nm
Injection Volume 10 µL

Table 2: Hypothetical Impurity Profile and Retention Times

Peak IDCompound IdentityRetention Time (min)Relative Retention Time (RRT)
1Starting Material A (e.g., 4-chloro-5-ethoxybiphenyl)4.50.50
2Process Impurity B (e.g., isomeric variant)8.20.91
33-Biphenylacetic acid, 4'-chloro-5-ethoxy- 9.0 1.00
4Degradation Product C (e.g., decarboxylated product)11.31.26

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- is a carboxylic acid with low volatility and high polarity, making it unsuitable for direct GC analysis. Therefore, a derivatization step is essential to convert the polar carboxylic acid group into a more volatile and thermally stable ester or silyl (B83357) ester. gcms.cz

Common derivatization reagents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterification agents like methanol with an acid catalyst or diazomethane (B1218177). Silylation, which replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group, is a popular choice as it is a rapid and effective reaction. gcms.cz

Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the volatile derivatives based on their boiling points and interaction with the stationary phase. A non-polar or medium-polarity column, such as one coated with 5% diphenyl / 95% dimethyl polysiloxane, is typically used. nih.gov The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum or "fingerprint" that allows for definitive identification.

Table 3: Example GC-MS Method for TMS-Derivatized Compound

ParameterCondition
Derivatization Reagent BSTFA with 1% TMCS
GC Column Rtx-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-550 amu

Capillary Electrophoresis for Separation Science Applications

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC. It is particularly effective for separating charged species based on their electrophoretic mobility in an electric field. For 3-Biphenylacetic acid, 4'-chloro-5-ethoxy-, which is anionic at neutral or basic pH, Capillary Zone Electrophoresis (CZE) is the most suitable mode.

In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), typically a buffer such as sodium borate (B1201080) or sodium phosphate. When a high voltage is applied across the capillary, ions migrate at different velocities depending on their charge-to-size ratio. The separation efficiency in CE is extremely high, often resulting in sharper peaks and better resolution of closely related impurities compared to HPLC. Detection is commonly achieved by on-capillary UV-Vis absorbance.

Table 4: Representative CZE Method for Anionic Compound Analysis

ParameterCondition
Capillary Fused silica, 50 cm total length (40 cm to detector), 50 µm ID
Background Electrolyte 25 mM Sodium Borate Buffer, pH 9.2
Applied Voltage 20 kV
Capillary Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 seconds)
Detection UV Absorbance at 230 nm

Advanced Titrimetric or Spectrophotometric Analytical Techniques (e.g., UV-Vis for chromophore studies)

Beyond separation sciences, spectrophotometric techniques are vital for quantification and structural characterization. UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and non-destructive method for quantifying compounds that contain a chromophore—a part of the molecule that absorbs light. The biphenyl structure in 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- acts as a strong chromophore, making it ideal for UV-Vis analysis.

This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. It can be used for bulk purity assays or for quantifying the compound in various solvent systems.

Furthermore, UV-Vis spectrophotometry is used in chromophore studies to understand the electronic transitions within the molecule. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. These parameters can be influenced by the solvent polarity and pH, providing valuable information about the molecule's behavior in different chemical environments. For instance, deprotonation of the carboxylic acid at higher pH may cause a slight shift (bathochromic or hypsochromic) in the λmax.

Table 5: Hypothetical UV-Vis Spectrophotometric Data in Different Solvents

SolventDielectric Constantλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Hexane1.8822818,500
Acetonitrile37.523019,200
Methanol32.723119,500
Water (pH 7.0)80.123220,100

In-Silico Exploration: The Computational Landscape of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- Remains Undefined

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies detailing the molecular geometry, electronic structure, or conformational analysis of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- are currently available in the public domain.

This absence of published research means that a detailed article on the computational and theoretical characteristics of this specific compound, as outlined by the requested structure, cannot be generated at this time. The required in-depth analysis, including data from quantum chemical calculations and molecular dynamics simulations, is contingent on dedicated research that has yet to be published.

Computational chemistry is a powerful tool for predicting and understanding the behavior of molecules. Techniques such as Density Functional Theory (DFT) and ab initio methods are instrumental in determining optimized molecular geometries, energetics, and electronic properties. Furthermore, Molecular Electrostatic Potential (MEP) mapping provides crucial insights into the charge distribution and reactive sites of a molecule.

In the realm of conformational analysis, molecular mechanics and dynamics simulations are employed to explore the potential energy landscapes and identify stable conformations of a molecule. For a biphenyl system like the one , torsional angle studies are particularly important for understanding the rotational dynamics around the bond connecting the two phenyl rings.

While the methodologies to perform such studies are well-established, their application to "3-Biphenylacetic acid, 4'-chloro-5-ethoxy-" has not been documented in accessible scientific literature. Consequently, there is no data to populate the requested sections on its quantum chemical calculations, conformational analysis, or to generate the corresponding data tables.

Future computational studies on this compound would be necessary to provide the specific, scientifically accurate information required to construct the detailed article as requested. Until such research is conducted and published, the computational and theoretical profile of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- remains an unexplored area of chemical science.

Computational and Theoretical Studies of 3 Biphenylacetic Acid, 4 Chloro 5 Ethoxy

Prediction of Spectroscopic Properties from Computational Models

Computational quantum chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable data for structural elucidation and characterization. researchgate.net Density Functional Theory (DFT) is a commonly employed method for these predictions due to its balance of accuracy and computational cost. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure determination. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netnih.gov These calculations are instrumental in assigning experimental NMR signals, especially for complex molecules where spectral overlap can be a challenge. researchgate.net

The predicted chemical shifts for 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- would be calculated relative to a reference standard, typically tetramethylsilane (TMS). The calculations would account for the electronic environment of each nucleus, influenced by the substituted biphenyl (B1667301) rings and the acetic acid moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- Note: These are hypothetical values based on computational models for similar structures.

ProtonPredicted Chemical Shift (ppm)
Aromatic Protons6.8 - 7.5
CH₂ (acetic acid)3.6
CH₂ (ethoxy)4.1
CH₃ (ethoxy)1.4

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- Note: These are hypothetical values based on computational models for similar structures.

CarbonPredicted Chemical Shift (ppm)
Carboxylic Acid (C=O)175
Aromatic Carbons110 - 160
CH₂ (acetic acid)40
O-CH₂ (ethoxy)64
CH₃ (ethoxy)15

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and fingerprinting molecules. nih.gov Computational simulations can predict the vibrational frequencies and intensities of a molecule, aiding in the interpretation of experimental spectra. nih.gov DFT calculations are commonly used to compute the harmonic vibrational frequencies. nih.gov

For 3-Biphenylacetic acid, 4'-chloro-5-ethoxy-, simulations would predict characteristic vibrational modes, such as the C=O stretch of the carboxylic acid, the C-O stretches of the ethoxy group, and the various C-H and C=C vibrations of the biphenyl rings.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- Note: These are hypothetical values based on computational models for similar structures.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Carboxylic AcidO-H stretch~3300
Carboxylic AcidC=O stretch~1710
Aromatic RingsC=C stretches1400 - 1600
Ethoxy GroupC-O stretch1050 - 1250
Chloro GroupC-Cl stretch700 - 800

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov Time-dependent DFT (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra, calculating the excitation energies and oscillator strengths of electronic transitions. nih.govnih.gov

For 3-Biphenylacetic acid, 4'-chloro-5-ethoxy-, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the biphenyl system. The positions of these absorptions would be influenced by the chloro and ethoxy substituents.

Table 4: Predicted UV-Vis Absorption Maxima for 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- Note: These are hypothetical values based on computational models for similar structures.

TransitionPredicted λmax (nm)
π → π~260
n → π~300

Mechanistic Investigations of Chemical Reactions via Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. rsc.orgnih.gov

A key aspect of mechanistic studies is the characterization of transition states, which are the high-energy structures that connect reactants and products. smu.edu Computational methods can locate and characterize these transient species, providing crucial information about the reaction pathway. For the synthesis of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy-, a likely synthetic route involves a Suzuki coupling reaction to form the biphenyl core. wikipedia.orggre.ac.ukmdpi.com

Computational studies would focus on identifying the transition states for the key steps of the Suzuki coupling: oxidative addition, transmetalation, and reductive elimination. nih.govpku.edu.cn The calculated geometries and energies of these transition states would reveal the structural changes that occur during the reaction and the energetic barriers that must be overcome.

By calculating the energies of reactants, intermediates, transition states, and products, a reaction coordinate diagram can be constructed. smu.edu This diagram provides a visual representation of the energy profile of the reaction, allowing for the identification of the rate-determining step.

For the synthesis of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- via a Suzuki coupling, the reaction coordinate diagram would illustrate the relative energies of the palladium catalyst in its various oxidation states and the associated organic fragments as they progress through the catalytic cycle. This information is vital for understanding the kinetics of the reaction and for optimizing reaction conditions.

Potential Applications in Non Biological/non Pharmaceutical Fields

Exploration as a Chemical Building Block for Advanced Materials

The bifunctional nature of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy-, possessing a reactive carboxylic acid group and a rigid biphenyl (B1667301) scaffold, makes it an interesting candidate for the synthesis of advanced materials.

The presence of a carboxylic acid group allows 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- to act as a monomer in polycondensation reactions, particularly in the formation of polyesters. nih.govyoutube.comresearchgate.net In such a reaction, the carboxylic acid would react with a diol to form a polyester (B1180765) chain. The biphenyl unit would be incorporated into the polymer backbone, imparting rigidity and potentially enhancing the thermal stability of the resulting material. The chloro and ethoxy substituents would further influence the polymer's properties, such as its solubility and intermolecular interactions.

The incorporation of halogenated and alkoxy-substituted aromatic rings into polymer backbones is a known strategy to modify properties like flame retardancy, refractive index, and dielectric constant. Therefore, polyesters derived from this compound could be tailored for specific high-performance applications.

Table 1: Potential Polymer Properties Influenced by Structural Features of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy-

Structural Feature Potential Influence on Polymer Properties
Biphenyl Core Increased rigidity, thermal stability, and mechanical strength.
Carboxylic Acid Group Enables polymerization (polyester formation).
4'-chloro Group May enhance flame retardancy and modify refractive index.

Biphenyl derivatives are fundamental components in the formulation of liquid crystals (LCs) due to their rigid, rod-like structure which promotes the formation of mesophases. mdpi.comtandfonline.comgoogle.com The specific substituents on the biphenyl core play a crucial role in determining the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable. tandfonline.com

Table 2: Predicted Influence of Substituents on Liquid Crystalline Properties

Substituent Predicted Effect on Mesophase Behavior
4'-chloro Affects polarity and intermolecular forces, potentially influencing the nematic range.

Azo dyes, a significant class of synthetic colorants, are synthesized through the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound. unb.canih.govnih.govresearchgate.netyoutube.com While 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- does not possess a primary amine group, it could be chemically modified to introduce one. For instance, the acetic acid side chain could be converted to an amino group through various synthetic routes.

The resulting amino-biphenyl derivative could then serve as a precursor in the synthesis of azo dyes. The extended conjugation provided by the biphenyl system, along with the electronic effects of the chloro and ethoxy groups, would be expected to influence the color of the resulting dye. The chloro group, being an electron-withdrawing group, and the ethoxy group, an electron-donating group, would likely have a significant impact on the wavelength of maximum absorption (λmax) of the dye molecule.

Role in Agrochemical Chemistry (as a synthetic intermediate, not active ingredient)

Substituted biphenyl structures are present in a number of active ingredients used in agrochemicals. nih.govresearchgate.net These compounds often require multi-step synthetic routes for their production. 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- could serve as a valuable intermediate in the synthesis of more complex agrochemical targets. The carboxylic acid group provides a handle for further chemical transformations, such as conversion to amides, esters, or other functional groups, which are common moieties in pesticide and herbicide molecules.

The specific substitution pattern of a 4'-chloro and a 5-ethoxy group on the biphenyl ring could be a key structural element for a particular biological activity. Synthetic chemists could utilize this pre-functionalized biphenylacetic acid to streamline the synthesis of target agrochemicals, avoiding the need for separate introduction of these substituents at a later stage.

Industrial Chemical Processes and Catalysis (if applicable)

The carboxylic acid functionality of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- suggests its potential use as an acid catalyst in certain industrial chemical processes. Carboxylic acids can catalyze reactions such as esterifications and hydrolyses. researchgate.netmdpi.com While strong mineral acids are more commonly used, in some applications, a milder, more selective organic acid catalyst may be preferred.

Information Deficit for 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- in Non-Biological Applications

Comprehensive research efforts to delineate the non-biological and non-pharmaceutical applications of the chemical compound 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- have yielded insufficient public data to construct a detailed scientific article based on the requested outline. Searches for its specific use as a ligand, catalyst precursor, or in specialty chemical manufacturing have not provided the necessary research findings or data to fulfill the user's request for an in-depth analysis of these potential applications.

While information is available for structurally related compounds, such as various substituted biphenylacetic acid and benzoic acid derivatives, the strict adherence to focusing solely on "3-Biphenylacetic acid, 4'-chloro-5-ethoxy-" prevents the inclusion of this analogous data. The core instructions to avoid information outside the explicit scope of the specified compound and its designated applications cannot be met with the currently accessible scientific literature and chemical databases.

Therefore, the sections on its potential applications as a ligand or catalyst precursor and its use in specialty chemical manufacturing cannot be populated with scientifically accurate and specific information at this time. Further research and publication on the non-biological utility of this particular compound are required before a thorough article can be generated.

Conclusion and Future Research Directions in the Chemistry of 3 Biphenylacetic Acid, 4 Chloro 5 Ethoxy

Summary of Key Chemical Discoveries and Methodological Advancements

Direct research focusing exclusively on 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- is sparse in publicly accessible scientific literature. Consequently, major breakthroughs or a series of dedicated methodological advancements for this specific molecule have yet to be reported. The primary chemical discovery is its formal identification and indexing with a unique CAS number, which confirms its existence and allows for its unequivocal identification in chemical databases and by suppliers.

Advancements relevant to this compound are therefore drawn from the broader progress in the synthesis of substituted biphenyl (B1667301) and phenylacetic acid derivatives. Modern synthetic chemistry offers a robust toolbox for constructing such molecules, with palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, being paramount. These methods allow for the precise formation of the core biphenyl structure from appropriately substituted precursors, a significant advancement over older, less efficient methods. Similarly, various techniques for introducing the acetic acid moiety onto an aromatic ring have been refined, providing chemists with reliable pathways to the broader class of compounds to which 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- belongs.

Unresolved Questions in Synthetic Chemistry and Reactivity

The absence of a published, optimized synthesis for 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- leaves several questions open for investigation. The most efficient and high-yielding synthetic route has yet to be determined. A key challenge lies in the strategic assembly of the substituted biphenyl core and the subsequent installation or prior existence of the acetic acid side chain.

Key unresolved synthetic questions include:

Optimal Coupling Strategy: What is the most effective cross-coupling strategy? A Suzuki coupling, for instance, could involve reacting (4-chlorophenyl)boronic acid with a suitable 3-halo-5-ethoxyphenylacetic acid derivative, or vice versa. The choice of reactants, catalyst system (e.g., palladium catalyst and ligands), and reaction conditions would need to be systematically optimized to maximize yield and minimize side products.

Regioselectivity and Steric Hindrance: The substitution pattern on both phenyl rings could influence the efficiency of the coupling reaction. The ethoxy group at the 5-position and the acetic acid group at the 3-position may introduce steric or electronic effects that need to be overcome. Investigating the impact of these substituents on reaction rates and yields is a critical area for study.

Side-Chain Introduction: An alternative synthetic approach involves forming the substituted biphenyl first (e.g., 4'-chloro-5-ethoxy-1,1'-biphenyl) and then introducing the acetic acid group at the 3-position. The best method for this selective functionalization (e.g., via bromination followed by a malonic ester synthesis or a Willgerodt-Kindler reaction) remains an open question.

Reactivity Profile: The reactivity of 3-Biphenylacetic acid, 4'-chloro-5-ethoxy- is largely unexplored. How do the chloro and ethoxy substituents influence the reactivity of the biphenyl rings and the carboxylic acid group? Studies on its esterification, amidation, and further functionalization of the aromatic rings would provide valuable chemical insights.

The table below outlines a hypothetical comparison of potential synthetic routes that require investigation.

Synthetic Route Key Reaction Potential Precursors Unresolved Challenges
Route A Suzuki Coupling(4-chlorophenyl)boronic acid and an ester of (3-bromo-5-ethoxyphenyl)acetic acidSynthesis of the brominated precursor; optimization of coupling conditions to avoid dehalogenation or other side reactions.
Route B Suzuki Coupling(3-(Methoxycarbonyl)methyl-5-ethoxyphenyl)boronic acid and 1-chloro-4-iodobenzeneMulti-step synthesis of the required boronic acid; potential for self-coupling of the boronic acid.
Route C Functionalization4'-chloro-5-ethoxy-1,1'-biphenylRegioselective introduction of the acetic acid moiety at the 3-position; potential for multiple isomers forming.

Promising Avenues for Further Computational and Analytical Investigations

With limited experimental data available, computational and analytical chemistry provide powerful tools to predict and characterize 3-Biphenylacetic acid, 4'-chloro-5-ethoxy-.

Computational Investigations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict a range of properties before undertaking extensive laboratory work. Promising avenues include:

Structural and Spectroscopic Prediction: Calculating the optimized molecular geometry, bond lengths, and angles. Predicting spectroscopic data such as ¹H and ¹³C NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra would be invaluable for guiding the characterization of the synthesized compound.

Electronic Properties: Mapping the electron density and electrostatic potential to understand the molecule's reactivity. Calculating the HOMO-LUMO gap could provide insights into its electronic behavior and potential suitability for applications in materials science.

Conformational Analysis: Investigating the rotational barrier around the biphenyl single bond to understand the molecule's conformational preferences, which can influence its physical properties.

Analytical Investigations: The development of robust analytical methods is crucial for the purification and characterization of this compound.

Chromatographic Method Development: Establishing High-Performance Liquid Chromatography (HPLC) methods (both normal and reverse-phase) for the separation and purification of the target compound from reaction mixtures and for assessing its purity.

Spectroscopic Characterization: Unambiguous structural confirmation will require a suite of spectroscopic techniques. This includes one- and two-dimensional NMR spectroscopy (COSY, HSQC, HMBC) to confirm the connectivity of the atoms, high-resolution mass spectrometry (HRMS) to verify the elemental composition, and Fourier-transform infrared (FTIR) spectroscopy to identify functional groups.

The following table summarizes the key analytical techniques and their purpose in the investigation of this compound.

Analytical Technique Purpose Predicted/Expected Outcome
¹H and ¹³C NMR Structural ElucidationA unique set of signals corresponding to the specific arrangement of protons and carbons in the substituted biphenylacetic acid structure.
High-Resolution MS Molecular Formula ConfirmationAn exact mass measurement that corresponds to the molecular formula C₁₆H₁₅ClO₃.
FTIR Spectroscopy Functional Group IdentificationCharacteristic absorption bands for the carboxylic acid O-H and C=O stretches, C-O-C stretch of the ether, and C-Cl stretch.
HPLC Purity Assessment and PurificationA defined retention time that allows for separation from impurities and quantification.

Future Prospects for Novel Non-Biological Applications and Chemical Transformations

While many biphenylacetic acid derivatives are explored for their biological activity, the strict focus on non-biological applications opens up different avenues of research for 3-Biphenylacetic acid, 4'-chloro-5-ethoxy-. Its structure suggests potential utility in materials science and as a synthetic intermediate.

Potential Non-Biological Applications:

Ligand Synthesis: The carboxylic acid group can be used to coordinate with metal ions. The compound could serve as a precursor for the synthesis of novel ligands for catalysis or the development of metal-organic frameworks (MOFs). The electronic properties, tuned by the chloro and ethoxy groups, could influence the properties of the resulting metal complexes.

Polymer Chemistry: It could be used as a monomer or a modifying agent in the synthesis of specialized polymers. For example, conversion to an acid chloride or ester would allow it to be incorporated into polyesters or polyamides. The rigid biphenyl unit could impart desirable thermal or mechanical properties to the resulting materials.

Advanced Intermediates: The molecule's distinct substitution pattern makes it a potentially valuable building block for the synthesis of more complex, non-biological target molecules. The chloro, ethoxy, and carboxylic acid groups all offer handles for further chemical transformations, allowing for the construction of elaborate molecular architectures.

Future research could focus on exploring these transformations, such as converting the carboxylic acid to other functional groups or performing further substitutions on the aromatic rings to create a library of derivatives for screening in various non-biological contexts.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-biphenylacetic acid, 4'-chloro-5-ethoxy-?

  • Methodology : The synthesis typically involves sequential cross-coupling (e.g., Suzuki-Miyaura for biphenyl formation) followed by functionalization. For the ethoxy group, Williamson ether synthesis is employed, where a hydroxyl intermediate reacts with ethyl bromide under basic conditions (e.g., NaOH in ethanol). Critical parameters include temperature control (60–80°C for coupling reactions) and inert atmospheres (N₂/Ar) to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>70%) and purity (>95%) .

Q. How is the molecular structure of this compound characterized?

  • Methodology : X-ray crystallography is the gold standard for resolving bond angles and conformations. For solution-phase analysis, use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions (e.g., chloro at 4', ethoxy at 5). Key NMR signals include downfield shifts for the acetic acid proton (~δ 3.6–3.8 ppm) and aromatic protons adjacent to electron-withdrawing groups (e.g., Cl: δ 7.2–7.5 ppm) .

Q. What preliminary biological screening methods are recommended?

  • Methodology : Screen for anti-inflammatory activity using cyclooxygenase (COX-1/COX-2) inhibition assays. Prepare test solutions in DMSO (≤0.1% final concentration) and measure IC₅₀ values via enzyme-linked immunosorbent assay (ELISA). Compare with reference drugs (e.g., indomethacin). Parallel cytotoxicity assays (MTT on HEK-293 cells) ensure therapeutic index validity .

Advanced Research Questions

Q. How do substituents (e.g., ethoxy vs. hydroxy) influence structure-activity relationships (SAR)?

  • Methodology : Perform comparative SAR using derivatives with varying substituents. For example:

  • Replace ethoxy with hydroxy to assess solubility vs. membrane permeability (logP calculations via HPLC).
  • Use molecular docking (AutoDock Vina) to map interactions with COX-2’s hydrophobic pocket. Ethoxy groups may enhance binding via van der Waals interactions, while hydroxy groups improve solubility but reduce affinity .

Q. What computational tools predict pharmacokinetic properties?

  • Methodology : Apply QSAR models (e.g., SwissADME) to predict logP, bioavailability, and metabolic stability. For CYP450 interactions, use Schrödinger’s MetaSite. Validate predictions with in vitro microsomal stability assays (e.g., rat liver microsomes, LC-MS quantification) .

Q. How to resolve discrepancies in bioactivity data across assays?

  • Methodology : Cross-validate using orthogonal assays. For example, if COX inhibition data conflicts between ELISA and Western blot:

  • Check assay conditions (pH, cofactors like heme for COX activity).
  • Use surface plasmon resonance (SPR) to measure direct binding kinetics (KD, kon/koff) .

Q. What strategies enable selective functionalization for derivative synthesis?

  • Methodology : For halogenation, use N-bromosuccinimide (NBS) in CCl₄ under radical conditions to target the biphenyl ring’s meta position. Protect the acetic acid moiety with tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions. Confirm regioselectivity via 19F^{19}\text{F} NMR (if fluorinated) or HRMS .

Q. How to assess stability under physiological conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h; quantify degradation via HPLC.
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. What analytical methods validate purity and identity in complex matrices?

  • Methodology : Employ UPLC-QTOF-MS for high-resolution purity checks (mass error <2 ppm). For trace impurities, use charged aerosol detection (CAD) coupled with HILIC chromatography. Validate against certified reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.